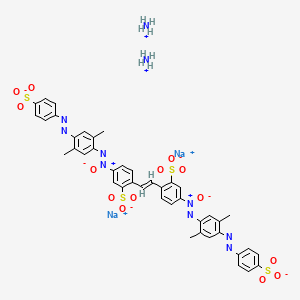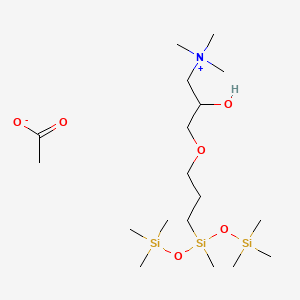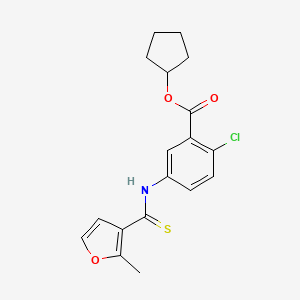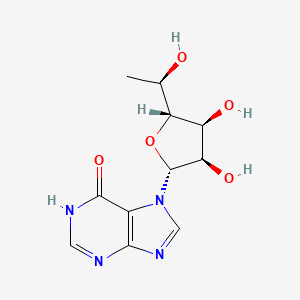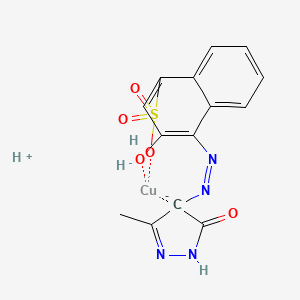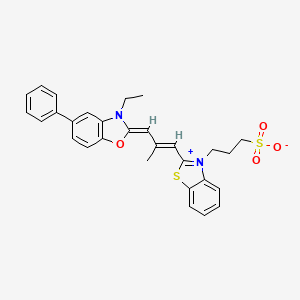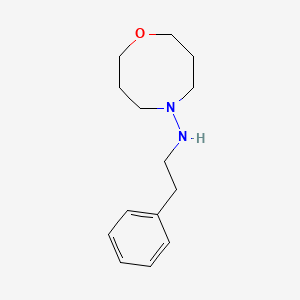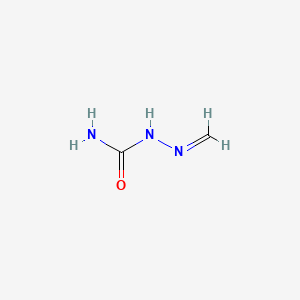![molecular formula C19H26N6S2 B12717807 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea CAS No. 127142-19-2](/img/structure/B12717807.png)
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(33113,7)dec-1-ylamino)methyl)- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, pyridine aldehydes, and thioamides. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters. The industrial process aims to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or tricyclo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further optimization and testing in preclinical studies.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, conductivity, or catalytic activity.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Carbonothioic dihydrazide derivatives: Compounds with similar core structures but different substituents.
Pyridine-based hydrazides: Compounds featuring the pyridine and hydrazide functional groups.
Thioxo compounds: Molecules containing the thioxo group, which imparts unique reactivity.
Uniqueness
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)- stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
127142-19-2 |
|---|---|
Molecular Formula |
C19H26N6S2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C19H26N6S2/c1-12(16-4-2-3-5-20-16)22-24-18(27)25-23-17(26)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,21,23,26)(H2,24,25,27)/b22-12+ |
InChI Key |
HBOBFWOQJMNASF-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=N4 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





